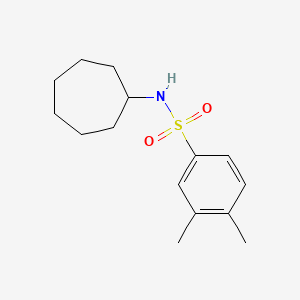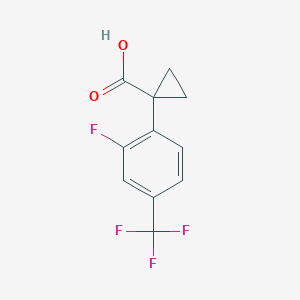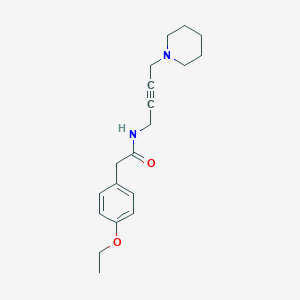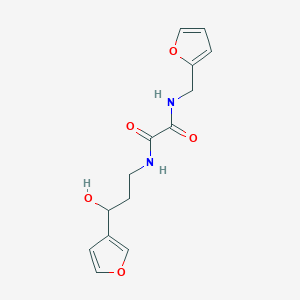![molecular formula C15H12ClN3S B2486972 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 497060-55-6](/img/structure/B2486972.png)
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole compounds often involves one-pot methods or multi-step reactions that include hetero-cyclization processes. These methods aim to efficiently construct the triazole ring and introduce various substituents at specific positions to achieve the desired compound. For example, one study detailed the one-pot synthesis of a closely related compound, showcasing the practical approach to obtaining such molecules (Wei et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole compounds, including the targeted molecule, is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal the planar nature of the triazole ring and the spatial orientation of substituents, which significantly influence the compound's reactivity and interactions. For instance, the crystal structure determination through X-ray diffraction provides insights into the molecule's geometry and the presence of intermolecular interactions, such as hydrogen bonding, that contribute to its stability (Yeo et al., 2019).
Chemical Reactions and Properties
Triazole compounds engage in a variety of chemical reactions, reflecting their versatility. These reactions include hetero-cyclization, substitution, and tautomerism, among others. The reactivity is often modulated by the substituents attached to the triazole ring, which can be tailored to achieve specific outcomes. For example, the study of single proton intramigration highlights the tautomerism potential in triazole thiones, a feature that can affect their chemical behavior (Aouad et al., 2018).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Several derivatives of 1H-1,2,4-triazole-5-thione, including compounds with structural similarities to 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione, have been synthesized and screened for antibacterial activity. These compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).
Synthesis and Structural Analysis
Studies have focused on synthesizing novel compounds related to 1H-1,2,4-triazole-5-thione and analyzing their molecular structures. These investigations include synthesis protocols, conformational analyses, and crystallographic studies to understand the compound's properties and potential applications (Wujec & Typek, 2023).
Enzyme Inhibition
Compounds derived from 1H-1,2,4-triazole-5-thione have been studied for their potential to inhibit enzymes like lipase and α-glucosidase. These enzymes are significant in various biological processes, and their inhibition can have therapeutic implications (Bekircan et al., 2015).
Antioxidant Properties
Crystal structures of antioxidant compounds containing triazolyl-benzimidazole, structurally related to 1H-1,2,4-triazole-5-thione, have been determined. These studies focus on the molecule's planarity and intermolecular interactions, which can be critical for their antioxidant capabilities (Karayel et al., 2015).
Anti-Cancer Properties
Investigations into benzimidazole derivatives bearing a 1,2,4-triazole unit have explored their potential as anti-cancer agents. These studies involve detailed analysis of the compounds' conformations and interactions at the molecular level, contributing to their efficacy in targeting cancer pathways (Karayel, 2021).
Fungicidal Activity
Research on derivatives of 1H-1,2,4-triazole-5-thione has also revealed their fungicidal properties. Such compounds have been synthesized and tested for their efficacy against certain fungi, indicating their potential use in agricultural or pharmaceutical applications (Jian, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-9-5-4-6-11(13)10-14-17-18-15(20)19(14)12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWZHZMDZYANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2486891.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)


![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)


![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)
![3-bromo-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2486908.png)

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)